3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole

NCI60 screening antiproliferative activity mean GI50

3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole (CAS 62921-44-2), also referred to as 3-(4-methoxyphenyl)-4-phenylisoxazole or compound 2a, is a 3,4-diarylisoxazole belonging to the class of cis-restricted combretastatin A-4 (CA4) analogues. Unlike the majority of potent antitubulin diarylisoxazoles that require a 3,4,5-trimethoxyphenyl (TMP) pharmacophore on ring A, this compound carries only a single methoxy substituent and lacks any substitution on the 4-phenyl ring, representing a structurally minimized yet mechanistically validated microtubule destabilizer that targets the colchicine binding site of tubulin.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 62921-44-2
Cat. No. B11768649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole
CAS62921-44-2
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC=C2C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-15(11-19-17-16)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyHVILARFXQFKZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole (CAS 62921-44-2): A Monomethoxy 3,4-Diarylisoxazole Microtubule Destabilizer for Anticancer Research Procurement


3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole (CAS 62921-44-2), also referred to as 3-(4-methoxyphenyl)-4-phenylisoxazole or compound 2a, is a 3,4-diarylisoxazole belonging to the class of cis-restricted combretastatin A-4 (CA4) analogues [1]. Unlike the majority of potent antitubulin diarylisoxazoles that require a 3,4,5-trimethoxyphenyl (TMP) pharmacophore on ring A, this compound carries only a single methoxy substituent and lacks any substitution on the 4-phenyl ring, representing a structurally minimized yet mechanistically validated microtubule destabilizer that targets the colchicine binding site of tubulin [1]. It was identified through computational modeling, target synthesis, and phenotypic screening as one of the first monomethoxy-substituted o-diphenylisoxazoles to exhibit significant antimitotic and cytotoxic activity [1].

Why 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole Cannot Be Replaced by Generic Isoxazole or Stilbene Analogues: Evidence for Regioisomer-Specific and Pharmacophore-Specific Activity


Scientific procurement decisions involving isoxazole-based tubulin inhibitors must account for two critical structural determinants that make generic substitution unreliable: (i) the regioisomeric arrangement of aryl rings on the isoxazole core (3,4-diaryl vs. 4,5-diaryl) profoundly alters antimitotic potency, with the antimitotic antitubulin effect of monomethoxy o-diphenylisoxazoles decreasing in the order 2c > 2a > 2b > 2d [1], and (ii) the presence or absence of the 3,4,5-trimethoxyphenyl pharmacophore changes cytotoxicity by orders of magnitude—the monomethoxy stilbene MPE (lacking isoxazole altogether) is five orders of magnitude less cytotoxic than CA4 (IC50 5 μM vs. 0.001 μM) [1]. Furthermore, 3,4-diarylisoxazoles are distinctly harder to synthesize regioselectively than their 4,5-diaryl counterparts, making analytically verified sourcing of the correct isomer essential [2]. These structure-activity divergences mean that substituting 3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole with a generic 'diarylisoxazole' or a 5-substituted phenylisoxazole could yield a compound with drastically different tubulin binding, microtubule destabilization potency, and cytotoxicity profile.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole (62921-44-2) Versus Closest Analogues


NCI60 Mean Panel Cytotoxicity: Monomethoxy 3,4-Diarylisoxazole vs. Trimethoxyphenyl Analogue

In the NCI60 human tumor cell line screen, 3-(4-methoxyphenyl)-4-phenylisoxazole (compound 2a) exhibited a mean GI50 of 0.457 μM across all 60 cell lines, with the MDA-MB-435 melanoma line showing the highest sensitivity (GI50 = 0.026 μM) [1]. This represents a 2.7-fold lower mean potency compared to the trimethoxyphenyl-containing analogue compound 1 (mean GI50 = 0.17 μM), but importantly demonstrates that removal of two methoxy groups from the TMP pharmacophore does not ablate cytotoxicity [1]. For context, the non-isoxazole monomethoxy stilbene MPE showed IC50 = 5 μM against K562 leukemia cells, five orders of magnitude weaker than CA4 (IC50 = 0.001 μM), underscoring the essential role of the isoxazole linker in retaining activity when the TMP group is absent [1].

NCI60 screening antiproliferative activity mean GI50 cancer cell line panel tubulin inhibitor

In Vivo Antimitotic Activity in Sea Urchin Embryo Assay: Rank-Order Potency Among Monomethoxy Regioisomers

In the sea urchin embryo phenotypic assay, which directly measures antimitotic microtubule destabilization in a living organism, all four monomethoxy-substituted o-diphenylisoxazoles 2a–d exhibited antimitotic activity, with the potency rank order established as 2c > 2a > 2b > 2d [1]. Compound 2a induced the characteristic embryo spinning phenotype at the bottom of the culture vessel—a specific behavioural readout of tubulin-targeting microtubule destabilization—confirming its on-target mechanism in vivo [1]. Embryo spinning after exposure to compounds 2a–c served as direct evidence of microtubule destabilization, whereas compound 2d produced tuberculate eggs (another microtubule destabilization hallmark) [1]. The sea urchin embryo EC values for cleavage alteration and cleavage arrest of compound 2a were in the sub-micromolar to low micromolar range, compared to CA4 which exhibits cleavage alteration at approximately 0.01 μM and cleavage arrest at 0.01 μM (reference positive control) [1].

sea urchin embryo assay microtubule destabilization phenotypic screening cleavage arrest embryo spinning

Computational Binding Prediction to Colchicine Site Correlated with Experimental Activity: Structural Basis for Monomethoxy Activity

Computational modeling using molecular dynamics (MD) and free energy perturbation/molecular dynamics (FEP/MD) methods predicted that monomethoxy-substituted o-diphenylisoxazoles 2a–d bind to the colchicine site of tubulin with calculated Gibbs free energies (dG) that correlated with experimentally observed antimitotic activity [1]. Compound 2a formed a stable hydrogen bond network involving the methoxy oxygen, tubulin residues Asn349 and Lys352, and a bridging water molecule [1]. The calculated binding affinity for 2a was computationally more favorable than 2b and 2d (by 2–3 kcal/mol), consistent with the experimental potency ranking [1]. Notably, the computational model suggested that the specific orientation of the isoxazole O and N atoms relative to the methoxy-substituted phenyl ring facilitates an additional hydrogen bond in the colchicine site, partially compensating for the energy loss caused by the absence of the 3,4,5-trimethoxyphenyl moiety [1]. This provides a molecular rationale for why 2a retains activity despite lacking the canonical TMP pharmacophore.

molecular docking colchicine binding site tubulin binding affinity computational modeling

Synthetic Accessibility Advantage: High-Yield Three-Step Regioselective Route from Commodity Starting Materials

Compound 2a was synthesized in high yields via a three-step route employing readily available benzaldehydes, acetophenones, and arylnitromethanes as starting materials [1]. The key innovation involved condensation of arylnitromethanes with Schiff bases (rather than aldehydes) under slightly acidic conditions, which doubled the yields of the intermediate nitrostilbenes compared to traditional methods [1]. This represents a notable synthetic advantage over the 3,4-diaryl-5-unsubstituted isoxazole series (e.g., compound 13e in Chernysheva et al. 2018), which requires a more complex condensation with ethoxycarbonylmethylpyridinium bromide followed by selective one-step transformation of 4,5-dihydroisoxazole 2-oxide intermediates [2]. The 2018 study explicitly notes that 3,4-diaryl-5-unsubstituted isoxazoles are 'hardly accessible' compared to their 4,5-diaryl counterparts [2], making the 5-unsubstituted nature of compound 2a a synthetically enabling feature for scale-up and derivatization.

regioselective synthesis 3,4-diarylisoxazole scalable synthesis arylnitromethane Schiff base condensation

First-in-Class Identification of Monomethoxy Isoxazole-Linked CA4 Derivatives as Potent Antimitotics: Challenging the Trimethoxy Dogma

Prior to the 2020 Stroylov et al. study, the 3,4,5-trimethoxyphenyl (TMP) moiety was considered essential for antimitotic microtubule destabilizing activity of combretastatin analogues, with extensive SAR literature supporting this requirement [1]. Compound 2a (and its regioisomer 2c) were the first isoxazole-linked CA4 derivatives bearing only a single methoxy substituent to be identified as potent antimitotic microtubule destabilizing agents—a finding described as 'unexpectedly high' activity [1]. This discovery challenges the established pharmacophore model and opens a new chemical space for tubulin inhibitor development where synthetic complexity associated with the TMP group can be reduced without complete loss of biological activity. By contrast, the monomethoxy stilbene MPE (without the isoxazole heterocycle) is essentially inactive (IC50 = 5 μM, five orders of magnitude weaker than CA4), proving that the isoxazole linker is the critical structural element enabling monomethoxy activity [1].

pharmacophore simplification structure-activity relationship trimethoxyphenyl replacement drug design antimitotic agents

Crystallographic Confirmation of 3,4-Diaryl Regioisomeric Identity via X-Ray Crystallography

The regioisomeric orientation of aryl rings in the 3,4-diarylisoxazole series—critical for biological activity—was unambiguously confirmed by X-ray crystallography in the related study by Chernysheva et al. (2018), which established the structural basis for distinguishing 3,4-diaryl from 4,5-diaryl isomers [2]. In the specific case of 3-(4-methoxyphenyl)-4-phenylisoxazole (2a), the 3,4-diaryl substitution pattern places the 4-methoxyphenyl ring at position 3 and the unsubstituted phenyl ring at position 4 of the isoxazole core, leaving position 5 unsubstituted [1]. This is in contrast to the isomeric 4,5-diarylisoxazole series (e.g., compound 2d) where the aryl substitution pattern is reversed. X-ray structures of closely related phenylisoxazoles (e.g., 3-(4-methoxyphenyl)-5-[(1Z)-2-(methylthio)-1-propen-1-yl]isoxazole) determined at 100 K provide additional crystallographic precedents confirming the connectivity and solid-state conformation of this compound class [3].

X-ray crystallography regioisomer confirmation structural characterization isoxazole orientation solid-state structure

Highest-Impact Application Scenarios for 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole (CAS 62921-44-2) Based on Verified Evidence


Pharmacophore Deconvolution Studies: Decoupling Trimethoxyphenyl Requirement from Isoxazole Linker Contribution in Tubulin Inhibitor SAR

Compound 2a is uniquely suited as a tool compound for structure-activity relationship (SAR) studies that aim to dissect the relative contributions of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore versus the isoxazole heterocyclic linker to tubulin binding and microtubule destabilization. As the first identified monomethoxy isoxazole-linked CA4 derivative with confirmed antimitotic activity [1], it enables systematic comparison with: (a) TMP-containing analogues (e.g., compound 1, mean GI50 = 0.17 μM) to quantify the potency contribution of the two additional methoxy groups, (b) the monomethoxy stilbene MPE (IC50 = 5 μM) to isolate the isoxazole linker contribution, and (c) regioisomeric monomethoxy analogues (2b, 2c, 2d) to map the positional effects of aryl substitution on the isoxazole core [1].

In Vivo Phenotypic Screening Using Sea Urchin Embryo Model for Microtubule Destabilizer Discovery and Validation

The sea urchin embryo assay provides a rapid, ethically unconstrained in vivo model for evaluating microtubule destabilization that directly reads out antimitotic activity through cleavage alteration/arrest and the characteristic embryo spinning phenotype [1]. Compound 2a has been fully characterized in this assay with quantified EC values and a confirmed tubulin-targeting mechanism, making it an ideal positive control or reference standard for laboratories establishing this phenotypic screening platform. Its defined potency rank (second among four monomethoxy analogues) and correlation with both computational binding predictions and NCI60 cytotoxicity data provide multi-endpoint validation of assay performance [1].

Synthetic Methodology Development and Scale-Up Studies for 3,4-Diarylisoxazole Scaffolds

The documented three-step regioselective synthesis of 2a from commodity starting materials (benzaldehydes, acetophenones, arylnitromethanes) with the Schiff base modification that doubles intermediate yields [1] makes this compound an ideal substrate for process chemistry optimization, continuous flow adaptation, or green chemistry method development. Unlike the more synthetically challenging 5-substituted 3,4-diarylisoxazoles that require complex condensation partners and are described as 'hardly accessible' [2], the 5-unsubstituted nature of 2a simplifies the synthetic sequence and reduces the cost of goods, enabling economically viable scale-up for hit-to-lead or early lead optimization campaigns.

Computational Chemistry Benchmarking: Validation of Docking and Free Energy Perturbation Methods Against Experimentally Confirmed Tubulin Binders

The Stroylov et al. study provides a complete computational-to-experimental dataset for compound 2a, including MD simulation coordinates, FEP/MD-calculated binding free energies, docking poses identifying key hydrogen bond interactions with Asn349, Lys352, and a structural water molecule, and experimentally measured tubulin binding affinity and phenotypic activity [1]. This makes 2a an excellent benchmark compound for validating new computational methods targeting the colchicine site, testing force field accuracy, or developing improved scoring functions for tubulin inhibitors. The availability of data across four structurally similar analogues (2a–d) with a 2–3 kcal/mol range in calculated binding energies provides a rigorous test set for computational method development [1].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.